cis-Methyl 2-methylpiperidine-4-carboxylate
Description
IUPAC Nomenclature and Systematic Identification
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds with multiple substituents. The compound's official IUPAC name is methyl (2R,4R)-2-methylpiperidine-4-carboxylate, which precisely indicates the stereochemical configuration at both the C2 and C4 positions of the piperidine ring. Alternative systematic names include (2R,4R)-methyl 2-methylpiperidine-4-carboxylate and 4-piperidinecarboxylic acid, 2-methyl-, methyl ester, (2R,4R)-, reflecting different nomenclature conventions used across various chemical databases.
The compound exists in multiple forms with distinct Chemical Abstracts Service registry numbers depending on the specific stereochemical configuration and salt form. The free base form of the cis-isomer is registered under CAS number 1254328-22-7, while the hydrochloride salt variant carries the CAS number 1523530-24-6. Additional related stereoisomers include the (2S,4S) configuration with CAS number 1932621-09-4, demonstrating the importance of stereochemical specification in compound identification. The racemic mixture of the (2R,4R) configuration is also catalogued separately, emphasizing the significance of optical purity in chemical identification systems.
Molecular descriptor codes provide additional systematic identification parameters for the compound. The InChI key for the (2R,4R) configuration is UARIIFVOZSXRPR-ZJLYAJKPSA-N, while the complete InChI string is 1S/C8H15NO2.ClH/c1-6-5-7(3-4-9-6)8(10)11-2;/h6-7,9H,3-5H2,1-2H3;1H/t6-,7-;/m1./s1. These standardized molecular descriptors enable precise computer-based identification and database searching across multiple chemical information systems.
Molecular Formula and Stereochemical Configuration Analysis
The molecular formula of this compound in its free base form is C8H15NO2, corresponding to a molecular weight of 157.21 grams per mole. When considering the hydrochloride salt form, the molecular formula becomes C8H16ClNO2 with an increased molecular weight of 193.67 grams per mole. This molecular composition reflects the presence of a six-membered saturated heterocyclic ring system containing one nitrogen atom, with two distinct substituents: a methyl group at the 2-position and a methyl ester group at the 4-position.
The stereochemical configuration of the compound is defined by the spatial arrangement of substituents relative to the piperidine ring plane. In the cis-configuration, both the methyl group at C2 and the carboxylate ester group at C4 are positioned on the same side of the ring plane, specifically in the (2R,4R) absolute configuration. This stereochemical arrangement significantly influences the compound's three-dimensional structure and potential biological activity compared to its trans-counterpart. The SMILES notation for the cis-isomer is COC(=O)[C@@H]1CCNC@@HC, which explicitly indicates the stereochemical relationships through the use of @@ symbols denoting specific chiral centers.
Comparative molecular weight analysis reveals distinct values across different stereoisomeric forms and salt variants. The following data table summarizes the molecular characteristics of various forms:
Comparative Analysis of Cis-Trans Isomerism in Piperidine Derivatives
The study of cis-trans isomerism in methylated piperidine carboxylates reveals significant structural diversity within this chemical class. Research has demonstrated that methyl pipecolinates can exist in forty-five distinct three-dimensional isomeric forms, including both cis- and trans-disubstituted variants. This remarkable structural diversity arises from the potential for different substitution patterns around the piperidine ring and the resulting stereochemical possibilities at each substituted carbon center.
The cis-configuration of methyl 2-methylpiperidine-4-carboxylate is characterized by both substituents adopting the same relative orientation with respect to the ring plane. In contrast, the corresponding trans-isomer would feature the methyl and carboxylate groups on opposite sides of the piperidine ring. This fundamental difference in spatial arrangement leads to distinct conformational preferences and physicochemical properties. Research has shown that twenty racemic cis- and trans-disubstituted methyl pipecolinates represent particularly interesting building blocks for medicinal chemistry applications due to their enhanced three-dimensional shape diversity compared to their two-dimensional aromatic precursors.
Systematic enumeration studies have revealed that the transition from two-dimensional picolinate precursors to three-dimensional piperidine derivatives results in a dramatic increase in structural complexity. While there are only ten possible two-dimensional isomers for methyl picolinates, the corresponding saturated piperidine derivatives yield forty-five distinct three-dimensional isomers. This expansion in structural diversity includes five 2,2-, 3,3-, or 4,4-disubstituted piperidines and two enantiomeric series comprising twenty cis- and trans-disubstituted piperidines each.
The conformational preferences of cis- versus trans-isomers have been extensively studied through computational and experimental methods. Principal moment of inertia plot analysis has been employed to assess the three-dimensional shape characteristics of various piperidine isomers, revealing distinct clustering patterns for different stereochemical configurations. These studies demonstrate that cis-isomers generally adopt more compact conformations compared to their trans-counterparts, influencing their potential interactions with biological targets and their utility in fragment-based drug discovery approaches.
X-ray Crystallographic Data and Conformational Stability
Crystallographic studies of related piperidine derivatives provide valuable insights into the conformational behavior of this compound. X-ray diffraction analysis of similar compounds has revealed the presence of multiple conformers within crystal structures, demonstrating the flexibility of the piperidine ring system. Specifically, crystallographic studies of piperidine derivatives containing ester groups have shown that these compounds can adopt conformations with the ester group in either equatorial or axial positions relative to the ring plane.
Research on 4-diphenylcarbamyl-N-methylpiperidine methobromide has demonstrated that crystals can contain two distinct conformers simultaneously: one with the ester group in an equatorial position and another with the ester group in an axial position. This conformational flexibility is attributed to the relatively low energy barrier for ring inversion in six-membered saturated heterocycles. The presence of both conformers in the solid state suggests that similar flexibility may be observed in this compound structures.
The conformational stability of piperidine derivatives is significantly influenced by the nature and position of substituents around the ring. In the case of this compound, the presence of both a methyl group and a carboxylate ester creates steric interactions that favor specific conformational states. The cis-relationship between these substituents constrains the available conformational space compared to the corresponding trans-isomer, potentially leading to increased conformational stability and reduced dynamic flexibility in solution.
Computational studies using density functional theory methods have been employed to investigate the relative energies of different conformational states in substituted piperidines. These calculations indicate that the preferred conformations are those that minimize unfavorable steric interactions between substituents while maintaining optimal orbital overlap within the ring system. For this compound, the most stable conformations are predicted to be those where both substituents adopt pseudo-equatorial positions, thereby minimizing 1,3-diaxial interactions that would destabilize alternative conformational arrangements.
Properties
IUPAC Name |
methyl (2R,4R)-2-methylpiperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-6-5-7(3-4-9-6)8(10)11-2/h6-7,9H,3-5H2,1-2H3/t6-,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMRCYTXOCDKRRY-RNFRBKRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCN1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H](CCN1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrolysis of Cyanopiperidines to Carboxylic Acid Derivatives
Reaction Overview:
Starting from 4-methyl-2-cyanopiperidine, hydrolysis under acidic conditions converts the nitrile group into a carboxylic acid, forming 4-methyl-2-piperidinecarboxylic acid hydrochloride.
- Reflux with hydrochloric acid (CN108047125A) for approximately 5 hours at 100°C.
- Post-reaction, the mixture is distilled to remove solvents, then esterified or further processed (CN108047125A).
| Parameter | Conditions | Yield/Notes |
|---|---|---|
| Reflux temperature | 100°C | Efficient hydrolysis |
| Reagent | Hydrochloric acid (6N) | Commonly used for nitrile hydrolysis |
Key Findings:
Hydrolysis under reflux with hydrochloric acid is robust, yielding the hydrochloride salt of the acid, which is a precursor for subsequent esterification.
Esterification of the Carboxylic Acid
Reaction Overview:
Conversion of 4-methyl-2-piperidinecarboxylic acid hydrochloride into methyl ester derivatives.
- Esterification using ethanol and thionyl chloride (CN108047125A, S1).
- Reflux with thionyl chloride in ethanol produces the methyl ester hydrochloride, which is then neutralized or separated.
| Reagents | Conditions | Yield/Notes |
|---|---|---|
| Thionyl chloride | Reflux in ethanol | 65-82% yields reported |
| Temperature | ~ Reflux (~78°C) | Controlled to prevent side reactions |
Research Findings:
Esterification via thionyl chloride in ethanol is effective, providing high yields of methyl esters with manageable purification steps.
Separation of Cis and Trans Isomers
- Pulping with mixed solvents (methyl tert-butyl ether and ethanol) to separate cis- and trans-isomers of methyl piperidine esters (CN108047125A).
- Filtration removes the cis-isomer, leaving the trans-isomer in solution.
| Isomer | Separation Method | Purity | Yield |
|---|---|---|---|
| Cis-4-methyl-2-ethyl piperidine ester hydrochloride | Pulping and filtration | High purity | Variable, ~70-80% |
Research Notes:
This pulping method simplifies isomer separation compared to traditional chromatographic techniques, increasing efficiency and suitability for scale-up.
Stereoselective Resolution via Chiral Acids
- Use of L-tartaric acid to resolve trans-isomers, enhancing enantiomeric purity (CN108047125A).
- Recrystallization from suitable solvents reduces enantiomeric impurity to below 2%.
| Resolution Agent | Method | Enantiomeric Excess (ee) | Purity |
|---|---|---|---|
| L-tartaric acid | Recrystallization | >98% | High purity |
Findings:
Chiral resolution with L-tartaric acid is straightforward, effective, and scalable, leading to high enantiomeric purity in the final product.
Complete Route Summary:
- Hydrolysis of 4-methyl-2-cyanopiperidine to the hydrochloride salt.
- Esterification with ethanol and thionyl chloride to produce methyl ester hydrochloride.
- Separation of cis/trans isomers via pulping.
- Resolution of trans-isomer with L-tartaric acid to obtain the cis-isomer with high stereochemical purity.
| Step | Starting Material | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| 1 | 4-methyl-2-cyanopiperidine | HCl | Reflux, 5h | Quantitative | Hydrolysis to acid hydrochloride |
| 2 | Acid hydrochloride | Ethanol, SOCl2 | Reflux | 65-82% | Esterification to methyl ester hydrochloride |
| 3 | Ester hydrochloride | MTBE + ethanol | Pulping, filtration | Variable | Isomer separation |
| 4 | Trans-isomer | L-tartaric acid | Recrystallization | >98% ee | Stereochemical purity |
Industrial and Large-Scale Considerations
Research indicates that the described routes are suitable for large-scale synthesis due to:
- Use of common, inexpensive reagents (hydrochloric acid, ethanol, thionyl chloride).
- Mild reaction conditions avoiding harsh or high-pressure systems.
- Simple separation techniques (pulping, recrystallization) that are scalable.
Summary of Key Advantages
- Reaction Conditions: Mild, controlled reflux and pulping avoid the need for harsh conditions.
- Purity and Stereoselectivity: Effective separation of isomers and resolution methods ensure high stereochemical purity.
- Cost and Scalability: Use of readily available reagents and simple purification steps favor industrial application.
Chemical Reactions Analysis
Types of Reactions: Cis-Methyl 2-methylpiperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like or .
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as or .
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like or .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids , while reduction may produce alcohols or amines .
Scientific Research Applications
Scientific Research Applications
Cis-Methyl 2-methylpiperidine-4-carboxylate has diverse applications across various scientific fields:
Medicinal Chemistry
- Drug Development: It serves as a building block for synthesizing potential therapeutic agents. Its derivatives have shown promise in modulating biological pathways, particularly in neuropharmacology.
- Case Study: Research indicates that derivatives of this compound exhibit activity against certain types of cancer cells, suggesting potential use in targeted therapies.
Organic Synthesis
- Intermediate for Complex Molecules: It is frequently used as an intermediate in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.
- Data Table 1: Synthetic Applications
| Application Type | Example Compounds | Reaction Type |
|---|---|---|
| Pharmaceutical Synthesis | Anti-cancer agents | Esterification |
| Agrochemical Production | Insecticides and herbicides | Substitution reactions |
| Material Science | Polymers and specialty chemicals | Polymerization |
Biological Research
- Investigating Biological Pathways: Researchers are exploring its role in various biological systems, including potential interactions with neurotransmitter receptors.
- Mechanism of Action: The compound's mechanism involves interaction with specific enzymes or receptors, potentially leading to therapeutic effects.
Mechanism of Action
The mechanism of action of cis-Methyl 2-methylpiperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. For example, in medicinal chemistry, it may interact with enzymes or receptors to modulate their activity and produce therapeutic effects.
Comparison with Similar Compounds
Cis-Methyl 2-methylpiperidine-4-carboxylate can be compared with other similar compounds, such as:
Trans-Methyl 2-methylpiperidine-4-carboxylate: Differing in the spatial arrangement of atoms, leading to distinct chemical and biological properties.
Cis-2-Methylpiperidine-4-carboxylic acid: Lacking the methyl ester group, which affects its reactivity and applications.
Biological Activity
cis-Methyl 2-methylpiperidine-4-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on diverse scientific literature.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 157.21 g/mol. The compound features a piperidine ring substituted at the 2-position with a methyl group and at the 4-position with a carboxylate moiety.
The mechanism of action for this compound involves its interaction with specific molecular targets, including enzymes and receptors. These interactions can modulate biological pathways, potentially leading to therapeutic effects. The compound's ability to bind to various biological targets is critical for its pharmacological profile.
Biological Activities
Research has indicated that compounds with similar structures often exhibit a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, although specific data on its efficacy against particular pathogens is limited.
- Enzyme Inhibition : The compound has been investigated for its potential to inhibit monoamine oxidases (MAO), which are critical in the metabolism of neurotransmitters. Similar compounds have shown varying degrees of MAO-A and MAO-B inhibition, suggesting that this compound may have similar effects .
- Neuropharmacological Effects : Given its structural similarities to known psychoactive compounds, it is plausible that this compound could exhibit neuropharmacological activities, warranting further exploration in this area.
Comparative Analysis
The biological activity of this compound can be compared with related compounds:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| Trans-Methyl 2-methylpiperidine-4-carboxylate | Varying activity due to spatial arrangement | |
| Cis-2-Methylpiperidine-4-carboxylic acid | Lacks ester group; different reactivity |
This table highlights how small changes in structure can lead to significant differences in biological activity.
Case Studies
- Inhibitory Activity on MAO : A study evaluated the inhibitory effects of various piperidine derivatives on MAO-A and MAO-B. While specific data on this compound was not provided, related compounds showed promising inhibition profiles, indicating potential therapeutic applications in treating mood disorders .
- Synthesis and Biological Evaluation : Research focusing on the synthesis of methyl-substituted piperidines has paved the way for exploring their biological properties. The systematic synthesis of these compounds allows for the evaluation of their pharmacological profiles in drug discovery programs .
Future Directions
Further research is necessary to fully elucidate the biological activities and mechanisms of action associated with this compound. Key areas for future investigation include:
- Detailed Pharmacological Studies : Comprehensive studies focusing on the compound's effects on various biological systems.
- Structure-Activity Relationship (SAR) Analysis : Investigating how modifications to the chemical structure influence biological activity.
- Clinical Trials : Exploring potential therapeutic applications through clinical evaluations.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
